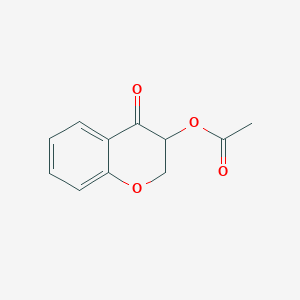
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxochroman-3-yl acetate is an organic compound belonging to the chromanone family. Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. This compound is characterized by the presence of an acetate group at the 3-position and a ketone group at the 4-position of the chroman ring. It is a versatile intermediate used in the synthesis of various bioactive molecules and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxochroman-3-yl acetate can be achieved through several methods. One common approach involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. This reaction is typically carried out under metal-free conditions using ammonium persulfate as the oxidant. The reaction is performed in dimethyl sulfoxide (DMSO) at 80°C under a nitrogen atmosphere for 24 hours, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of 4-oxochroman-3-yl acetate often involves the esterification of chroman-4-one derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxochroman-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted chromanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-oxochroman-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is a key intermediate in the development of pharmaceuticals with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-oxochroman-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-oxochroman-3-yl acetate can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the acetate group but shares the chromanone core structure.
Coumarin: Contains a lactone ring fused to a benzene ring, differing in the position and type of functional groups.
Flavone: Similar bicyclic structure but with a different arrangement of functional groups.
The uniqueness of 4-oxochroman-3-yl acetate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
18672-78-1 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(4-oxo-2,3-dihydrochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)15-10-6-14-9-5-3-2-4-8(9)11(10)13/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
XHRAXIFWVMCTJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1COC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


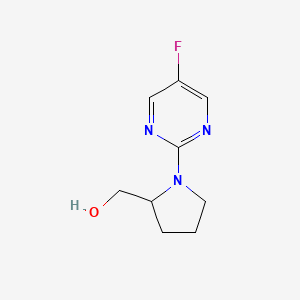

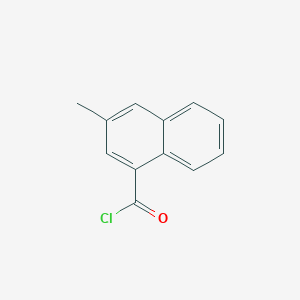

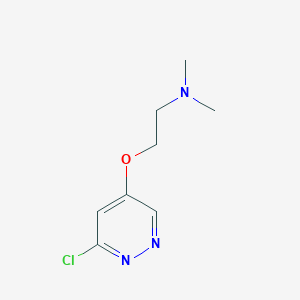
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)

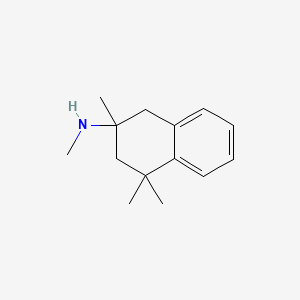
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)



